Cas no 2228961-00-8 (4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one)

4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one
- 4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one
- 2228961-00-8
- EN300-1737441
-
- インチ: 1S/C10H10N4O/c15-10-3-7(4-12-10)8-5-11-9-1-2-13-14(9)6-8/h1-2,5-7H,3-4H2,(H,12,15)
- InChIKey: HCIBMAMSQQHWBZ-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C2C=NC3=CC=NN3C=2)CN1
計算された属性
- せいみつぶんしりょう: 202.08546096g/mol
- どういたいしつりょう: 202.08546096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1737441-5.0g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |
2228961-00-8 | 5g |
$4102.0 | 2023-06-04 | ||
Enamine | EN300-1737441-0.5g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |
2228961-00-8 | 0.5g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1737441-0.05g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |
2228961-00-8 | 0.05g |
$1188.0 | 2023-09-20 | ||
Enamine | EN300-1737441-2.5g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |
2228961-00-8 | 2.5g |
$2771.0 | 2023-09-20 | ||
Enamine | EN300-1737441-1g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |
2228961-00-8 | 1g |
$1414.0 | 2023-09-20 | ||
Enamine | EN300-1737441-0.1g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |
2228961-00-8 | 0.1g |
$1244.0 | 2023-09-20 | ||
Enamine | EN300-1737441-5g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |
2228961-00-8 | 5g |
$4102.0 | 2023-09-20 | ||
Enamine | EN300-1737441-10.0g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |
2228961-00-8 | 10g |
$6082.0 | 2023-06-04 | ||
Enamine | EN300-1737441-0.25g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |
2228961-00-8 | 0.25g |
$1300.0 | 2023-09-20 | ||
Enamine | EN300-1737441-1.0g |
4-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidin-2-one |
2228961-00-8 | 1g |
$1414.0 | 2023-06-04 |
4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one 関連文献
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-oneに関する追加情報
Introduction to 4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one (CAS No. 2228961-00-8)
4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one (CAS No. 2228961-00-8) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and promising biological activities. This compound belongs to the class of pyrrolidinone derivatives, which are known for their diverse pharmacological properties. The presence of fused pyrazole and pyrimidine rings in its molecular structure endows it with the potential to interact with multiple biological targets, making it a valuable scaffold for drug discovery and development.
The 4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one molecule exhibits a high degree of structural complexity, which is reflected in its intricate arrangement of nitrogen-containing heterocycles. This structural feature is crucial for its biological activity, as it allows for the formation of hydrogen bonds and other non-covalent interactions with biological macromolecules. The compound’s dual heterocyclic system has been hypothesized to enhance its binding affinity and selectivity towards specific enzymes and receptors involved in various disease pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one with high precision. These studies suggest that the compound can effectively target enzymes such as kinases and phosphodiesterases, which are implicated in cancer, inflammation, and other metabolic disorders. The pyrazole ring, in particular, has been identified as a key pharmacophore that contributes to the compound’s inhibitory activity against several therapeutic targets.
In vitro studies have demonstrated that 4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one exhibits potent inhibitory effects on various enzymes relevant to oncology and immunology. For instance, research indicates that this compound can modulate the activity of Janus kinases (JAKs), which are involved in signal transduction pathways that regulate cell growth and differentiation. Additionally, preclinical investigations have shown that it may have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
The synthesis of 4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps typically include condensation reactions between appropriate precursors followed by cyclization to form the pyrazole and pyrimidine moieties. Advances in synthetic methodologies have allowed for more efficient and scalable production of this compound, making it more accessible for further biological evaluation.
One of the most compelling aspects of 4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one is its potential for structure-based drug design. By leveraging high-throughput screening technologies and biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain insights into how this compound interacts with its biological targets at the atomic level. These structural insights are invaluable for designing analogs with improved potency, selectivity, and pharmacokinetic properties.
Current research is focused on exploring the mechanism of action of 4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one in vivo. Animal models have been employed to assess its efficacy in treating conditions such as cancer and autoimmune diseases. Preliminary results suggest that this compound can significantly reduce tumor growth and alleviate symptoms associated with chronic inflammation. However, further studies are needed to fully elucidate its therapeutic potential and safety profile.
The future development of 4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one as a therapeutic agent will likely involve interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. By integrating knowledge from various scientific disciplines, researchers can accelerate the translation of laboratory findings into clinical applications. Additionally, innovative drug delivery systems may be explored to enhance the bioavailability and targeted delivery of this compound.
In conclusion,4-{pyrazolo1,5-apyrimidin-6-ylyl}pyrrolidin}-2-one (CAS No. 2228961 00 8) represents a promising candidate for further exploration in pharmaceutical research due to its unique chemical structure and demonstrated biological activities. Its potential applications in oncology,*immunology,*and other therapeutic areas make it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs.
2228961-00-8 (4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one) 関連製品
- 2060045-94-3(4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-ylmethanol)
- 2228791-49-7(3-(2-fluoropyridin-3-yl)-3-methylbutan-1-amine)
- 1220972-70-2(2-Ethynyl-6-methoxybenzofuran)
- 2034403-23-9(1-cyclohexyl-3-{pyrazolo[1,5-a]pyridin-5-yl}urea)
- 2138803-48-0(tert-butyl (2E)-3-(4-fluoronaphthalen-1-yl)prop-2-enoate)
- 1934483-90-5(1-(1H-indol-2-yl)cyclopropan-1-ol)
- 2309215-86-7(6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1603835-19-3(1-Piperidinecarboxylic acid, 4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester)
- 1481804-36-7(2-Cyclopropyl-2-ethylazetidine)
- 2002479-50-5((2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid)



